2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine
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Overview
Description
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrimidine core substituted with methylsulfonyl and trifluoromethylphenoxy groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The trifluoromethylphenoxy groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate are commonly used bases in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting or modulating their functions .
Comparison with Similar Compounds
Similar Compounds
2-methylsulfonyl-4,6-bis(trifluoromethyl)pyrimidine: Similar structure but lacks the phenoxy groups.
4,6-dimethoxy-2-methylsulfonylpyrimidine: Contains methoxy groups instead of trifluoromethylphenoxy groups.
Uniqueness
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the presence of both trifluoromethylphenoxy and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O4S/c1-32(28,29)17-26-15(30-13-6-2-4-11(8-13)18(20,21)22)10-16(27-17)31-14-7-3-5-12(9-14)19(23,24)25/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGAWPVZKODGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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